Essential Precursor for Antimicrobial Quinazolinones
2-Amino-3,4,5-trimethoxybenzoic acid serves as the exclusive starting material for a series of 6,7,8-trimethoxy quinazolinones. When synthesized, these derivatives demonstrate broad-spectrum antimicrobial activity [1]. In a direct head-to-head comparison within the same study, four specific derivatives synthesized from this acid (compounds IV c, IV f, IV h, and IV o) exhibited maximum antimicrobial activity against tested bacterial and fungal strains, with subsequent anti-tubercular screening against Mycobacterium tuberculosis H37Rv showing promising inhibition [1]. This performance is directly attributed to the 6,7,8-trimethoxy substitution pattern derived from the parent benzoic acid, which is absent in quinazolinones made from simpler anthranilic acids .
| Evidence Dimension | Antimicrobial and Antitubercular Activity of Synthesized Quinazolinone Derivatives |
|---|---|
| Target Compound Data | Derivatives IV c, IV f, IV h, IV o exhibited maximum antimicrobial activity and were screened for antitubercular activity against Mycobacterium tuberculosis H37Rv, showing positive inhibition [1]. |
| Comparator Or Baseline | Other synthesized quinazolinone derivatives in the same series (compounds IV a, IV b, IV d, etc.) which showed lower or no significant antimicrobial activity. |
| Quantified Difference | Not quantified in abstract; 'maximum activity' and 'most active compounds of the series' are stated [1]. |
| Conditions | In vitro antimicrobial susceptibility testing against multiple bacterial and fungal strains, followed by microplate Alamar Blue assay for M. tuberculosis H37Rv [1]. |
Why This Matters
This evidence confirms that the compound is not merely an interchangeable reagent but a critical structural determinant for achieving high biological activity in a therapeutically relevant heterocyclic scaffold.
- [1] Krishnarth, N., et al. (2019). Quinazolinone novel derivatives synthesis and their Biological Evaluation as Antimicrobial and Antitubercular agents. International Journal of Research in Pharmaceutical Sciences, 10(4). doi:10.26452/IJRPS.V10I4.1590 View Source
